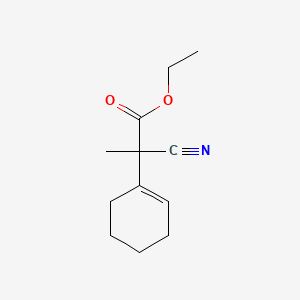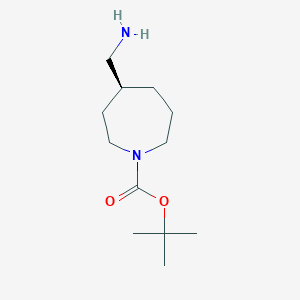
tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate: is an organic compound that features a tert-butyl group, an azepane ring, and an aminomethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Attachment of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological systems due to its unique structural features.
Medicine:
Drug Development:
Industry:
Catalysis: It may be used in catalytic processes to facilitate various chemical transformations.
Mecanismo De Acción
The mechanism by which tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context in which the compound is used, such as in medicinal chemistry or catalysis.
Comparación Con Compuestos Similares
- tert-Butyl 2-(aminomethyl)azepane-1-carboxylate
- tert-Butyl 3-(aminomethyl)azepane-1-carboxylate
Uniqueness: tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate is unique due to its specific stereochemistry and the position of the aminomethyl group on the azepane ring. This structural uniqueness can lead to distinct reactivity patterns and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
Clave InChI |
RBXNJDUXLOZOIR-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


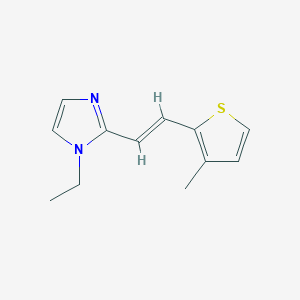
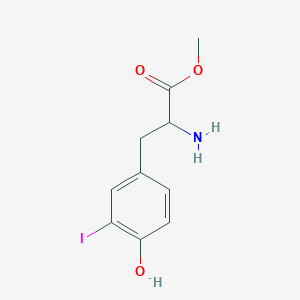
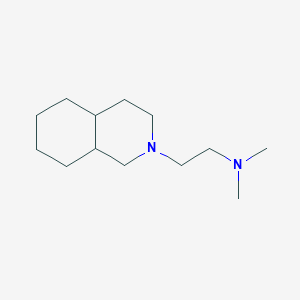
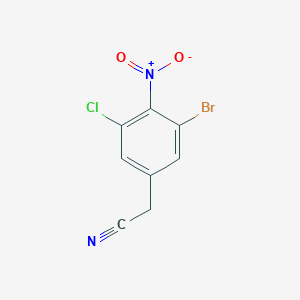
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)
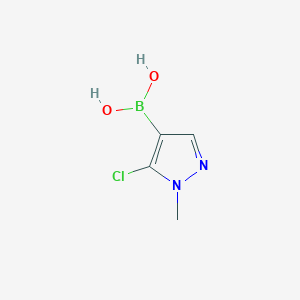
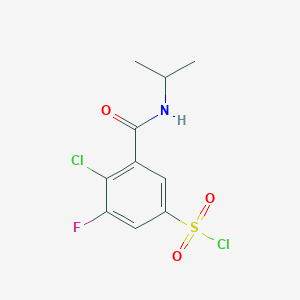
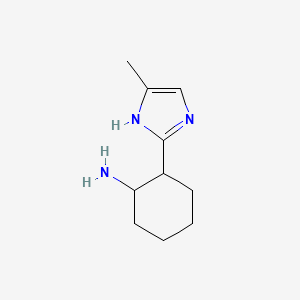
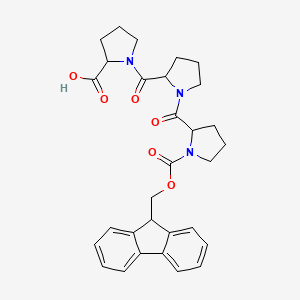

![(3AS,8aR)-2-(4-phenyl-1,10-phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12817222.png)
